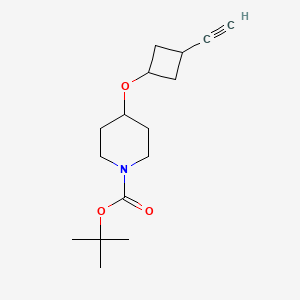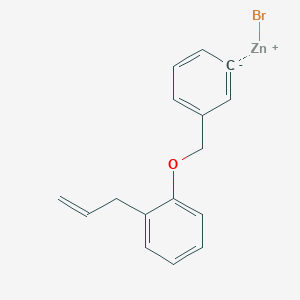
3-(2-Allylphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-allylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is a solution of phenylzinc bromide in THF, a common solvent in organic chemistry. Organozinc compounds are known for their reactivity and are often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 3-(2-allylphenoxymethyl)phenylzinc bromide typically involves the reaction of an aryl halide with zinc in the presence of a suitable solvent like THF. The reaction conditions often require the use of a catalyst to facilitate the formation of the organozinc compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
3-(2-allylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-allylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological and medicinal properties.
Industry: In the pharmaceutical and agrochemical industries, it is used to synthesize intermediates and active ingredients
Mécanisme D'action
The mechanism of action of 3-(2-allylphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the organozinc compound and the boronic acid. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-allylphenoxymethyl)phenylzinc bromide include:
Phenylzinc bromide: A simpler organozinc compound used in similar reactions.
Benzylzinc bromide: Another organozinc compound with a benzyl group instead of a phenyl group.
tert-Butylzinc bromide: An organozinc compound with a tert-butyl group
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and selectivity in certain chemical reactions.
Propriétés
Formule moléculaire |
C16H15BrOZn |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C16H15O.BrH.Zn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2-4,6-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UPSIUFMRTXFXDS-UHFFFAOYSA-M |
SMILES canonique |
C=CCC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


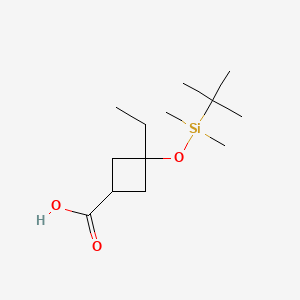
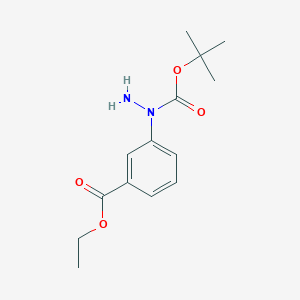
![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
![3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14889243.png)
![tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14889251.png)
![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)

![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
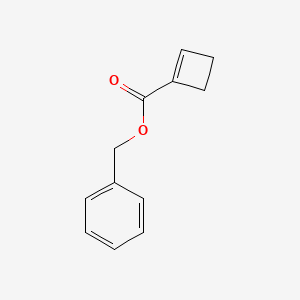
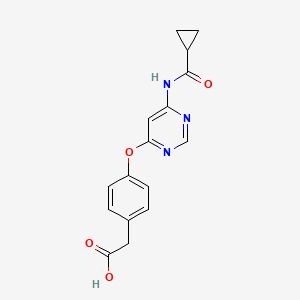

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)
